Batimastat (sodium salt)
Overview
Description
Mechanism of Action
Batimastat, also known as Batimastat Sodium, is a potent broad-spectrum matrix metalloproteinase inhibitor (MMPI) with significant therapeutic potential .
Target of Action
Batimastat primarily targets matrix metalloproteinases (MMPs), a group of enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix . The primary targets of Batimastat include MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 .
Mode of Action
Batimastat interacts with its targets by mimicking the natural substrates of MMPs . This results in competitive, potent, but reversible inhibition of these enzymes . The inhibition of MMPs prevents the degradation of the extracellular matrix, which is a key process in the progression of diseases such as cancer .
Biochemical Pathways
The inhibition of MMPs by Batimastat affects several biochemical pathways. For instance, it has been shown to activate apoptosis via caspases and ERK1/2 pathways . This can lead to cell death, particularly in cancer cells, thereby inhibiting tumor growth and metastasis .
Pharmacokinetics
It is known that batimastat cannot be administered orally . This is a limitation as it means the drug must be administered through other routes, such as injection, which can lead to complications such as peritonitis .
Result of Action
Batimastat has been shown to decrease cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner . It is particularly effective in inducing apoptosis and cell cycle arrests in acute myeloid leukemia (AML) cells . These effects highlight the potential of Batimastat as a therapeutic agent in hematological malignancies .
Action Environment
The action of Batimastat can be influenced by various environmental factors. For instance, the microenvironment in hematopoietic tissues plays a critical role in the effectiveness of Batimastat . Furthermore, the daily administration of lower doses of Batimastat may mitigate treatment toxicity, suggesting that the dosing schedule can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Batimastat Sodium interacts with several enzymes, proteins, and other biomolecules. It inhibits MMPs, including MMP-1, MMP-2, MMP-9, MMP-7, and MMP-3, with IC50 values of 3, 4, 4, 6, and 20 nM respectively . The nature of these interactions is competitive, potent, but reversible .
Cellular Effects
Batimastat Sodium influences cell function by inhibiting MMPs, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of MMPs can affect the degradation of the extracellular matrix, a critical process in cellular growth and migration .
Molecular Mechanism
Batimastat Sodium exerts its effects at the molecular level through binding interactions with MMPs, leading to their inhibition . This inhibition can result in changes in gene expression related to cell growth and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Batimastat Sodium have been observed over time. For instance, it has been shown to effectively block the growth of human ovarian carcinoma xenografts and murine melanoma metastasis .
Dosage Effects in Animal Models
In animal models, the effects of Batimastat Sodium vary with different dosages. For example, treatment with Batimastat Sodium (60 mg/kg i.p. every other day, for a total of eight injections) concomitantly with cisplatin completely prevented growth and spread of human ovarian carcinoma xenografts .
Metabolic Pathways
Batimastat Sodium is involved in the metabolic pathways related to the degradation of the extracellular matrix, interacting with enzymes such as MMPs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BB-94 sodium salt involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the hydroxamic acid moiety and the incorporation of the thienyl and isobutyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of BB-94 sodium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
BB-94 sodium salt primarily undergoes reactions typical of hydroxamic acids and thioethers. These include:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The hydroxamic acid moiety can be reduced to amides.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amides.
Substitution: Brominated or nitrated derivatives of the thienyl group.
Scientific Research Applications
BB-94 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Biology: Employed in research to understand the role of matrix metalloproteinases in tissue remodeling, inflammation, and cell migration.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting matrix metalloproteinases
Comparison with Similar Compounds
Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor with a similar mechanism of action but different chemical structure.
TIMP-1 and TIMP-2: Natural tissue inhibitors of matrix metalloproteinases that regulate enzyme activity in physiological conditions.
Uniqueness
BB-94 sodium salt is unique due to its synthetic origin and broad-spectrum inhibition of multiple matrix metalloproteinases. Unlike natural inhibitors, it can be produced in large quantities and modified to enhance its properties. Its ability to inhibit a wide range of matrix metalloproteinases makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWABIWQKZWQAKG-WXLIBGKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N3NaO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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